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Compound of Interest

Compound Name: Desalkylquazepam

Cat. No.: B156067 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Desalkylquazepam, a novel

designer benzodiazepine. The information presented herein is intended to support research

and development activities.

Chemical Identity and Properties
N-Desalkylquazepam, also known as N-Desmethylquazepam, is chemically identified by the

IUPAC name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepine-2-thione[1][3]

[4]. It is classified as a precursor in the synthesis of triazolobenzodiazepines[5][6].

The key chemical and physical properties of N-Desalkylquazepam are summarized in the

table below.
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Property Value Source

CAS Number 1645-32-5 [1][2][3][4]

Molecular Formula C₁₅H₁₀ClFN₂S [1][2][4]

Molecular Weight 304.8 g/mol [2][4]

Exact Mass 304.0240 u [1]

Appearance Solid [1]

Purity ≥98% [1][3]

Synonyms
N-Desmethylquazepam,

Desalkylquazepam
[1][2][5]

Synthesis
N-Desalkylquazepam can be synthesized from its corresponding benzodiazepine-2-one

precursor. A general method involves the thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-

2H-1,4-benzodiazepine-2-one using a thionating agent such as phosphorus pentasulfide.

Experimental Protocol: Putative Synthesis of N-
Desalkylquazepam
Disclaimer: The following is a putative protocol based on general chemical principles for the

synthesis of similar compounds. It should be adapted and optimized under appropriate

laboratory conditions.

Reaction Setup: In a round-bottom flask, dissolve 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-

2H-1,4-benzodiazepine-2-one in a suitable anhydrous solvent (e.g., pyridine or toluene).

Thionation: Add phosphorus pentasulfide (P₄S₁₀) to the solution in a stoichiometric amount.

The reaction mixture is then heated under reflux. The progress of the reaction should be

monitored by an appropriate technique, such as thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the

solvent is removed under reduced pressure. The residue is then partitioned between an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://www.semanticscholar.org/paper/Metabolism-of-Quazepam-and-its-Metabolites-in-of-of-Fujisaki-Hirotsu/954dcb05beccab940523850fd25b44b85ae7f85c
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751932/
https://grantome.com/grant/NIH/R01-NS036195-02
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://www.semanticscholar.org/paper/Metabolism-of-Quazepam-and-its-Metabolites-in-of-of-Fujisaki-Hirotsu/954dcb05beccab940523850fd25b44b85ae7f85c
https://grantome.com/grant/NIH/R01-NS036195-02
https://www.semanticscholar.org/paper/Metabolism-of-Quazepam-and-its-Metabolites-in-of-of-Fujisaki-Hirotsu/954dcb05beccab940523850fd25b44b85ae7f85c
https://grantome.com/grant/NIH/R01-NS036195-02
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9775625/
https://www.semanticscholar.org/paper/Metabolism-of-Quazepam-and-its-Metabolites-in-of-of-Fujisaki-Hirotsu/954dcb05beccab940523850fd25b44b85ae7f85c
https://pubmed.ncbi.nlm.nih.gov/2858372/
https://www.benchchem.com/product/b156067?utm_src=pdf-body
https://www.benchchem.com/product/b156067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g.,

sodium bicarbonate solution) to neutralize any acidic byproducts.

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the

solvent is evaporated. The crude product is then purified by recrystallization or column

chromatography to yield N-Desalkylquazepam.
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Figure 1: Putative Synthesis Workflow for N-Desalkylquazepam
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Figure 1: Putative Synthesis Workflow for N-Desalkylquazepam

Pharmacology and Mechanism of Action
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As of late 2024, there is no specific pharmacological data available for N-Desalkylquazepam.

[2][7] However, based on its structural similarity to other benzodiazepines, it is presumed to act

as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[2][7]

GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the

neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to

hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA

binding site, located at the interface of the α and γ subunits. This binding does not directly open

the channel but enhances the effect of GABA by increasing the frequency of channel opening.

This potentiation of GABAergic inhibition is responsible for the characteristic sedative,

anxiolytic, and anticonvulsant effects of this class of drugs.
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Figure 2: Benzodiazepine Action on GABA-A Receptor
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Figure 2: Benzodiazepine Action on GABA-A Receptor

Metabolism
There are no specific studies on the metabolism of N-Desalkylquazepam. However, the

metabolism of its parent compound, quazepam, has been investigated and can serve as a

predictive model. The primary metabolic pathways for quazepam involve oxidation, N-

dealkylation, and hydroxylation, followed by glucuronide conjugation.
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Based on the metabolism of quazepam, a putative metabolic pathway for N-

Desalkylquazepam would likely involve:

Hydroxylation: Introduction of a hydroxyl group onto the diazepine ring.

Glucuronidation: Conjugation of the hydroxylated metabolite with glucuronic acid to form a

more water-soluble compound for excretion.

Figure 3: Putative Metabolic Pathway of N-Desalkylquazepam
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Figure 3: Putative Metabolic Pathway of N-Desalkylquazepam
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Analytical Methods
The identification and quantification of N-Desalkylquazepam in biological and non-biological

matrices are crucial for forensic and research purposes. The primary analytical techniques

employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-

quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2]

Sample Preparation
For GC-MS: An acid/base extraction is typically performed to isolate the compound from the

matrix.[2]

For LC-QTOF-MS: A simple dilution of the sample in the mobile phase is often sufficient.[2]

Experimental Protocols
The following are generalized protocols for the analysis of benzodiazepines and should be

specifically validated for N-Desalkylquazepam.

5.2.1. GC-MS Protocol

Extraction: Perform a liquid-liquid or solid-phase extraction on the sample. For an acid/base

extraction, the sample is first acidified to extract basic impurities, then made basic to extract

the acidic and neutral drug into an organic solvent.

Derivatization (Optional but Recommended): To improve the chromatographic properties and

thermal stability of the analyte, a derivatization step (e.g., silylation) can be performed.

Injection: Inject the prepared sample into the GC-MS system.

Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column)

with a temperature gradient program to separate the analyte from other components.

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data

can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for

quantification.

5.2.2. LC-QTOF-MS Protocol
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Sample Preparation: Dilute the sample in the initial mobile phase (e.g., a mixture of water

and acetonitrile with a small amount of formic acid or ammonium formate).

Injection: Inject the diluted sample into the LC-MS system.

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an

aqueous mobile phase (with an additive like formic acid) and an organic mobile phase (e.g.,

acetonitrile or methanol).

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI)

source in positive ion mode. The QTOF analyzer provides high-resolution mass data,

enabling accurate mass measurements for confident identification.
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Figure 4: General Analytical Workflow for N-Desalkylquazepam
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Figure 4: General Analytical Workflow for N-Desalkylquazepam

Conclusion
N-Desalkylquazepam is a recently identified designer benzodiazepine with a chemical

structure and presumed pharmacological action consistent with other members of its class.

While specific experimental data on this compound is currently scarce in publicly available

literature, this guide provides a foundational understanding based on its chemical properties

and the known characteristics of related benzodiazepines. Further research is necessary to

fully elucidate its pharmacological, metabolic, and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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